

# An In-Depth Technical Guide to 1-Bromo-3-iodo-2-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Bromo-3-iodo-2-nitrobenzene

Cat. No.: B1376280

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## Introduction: Navigating the Intricacies of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. Among the vast array of substituted benzene derivatives, **1-Bromo-3-iodo-2-nitrobenzene**, with the Chemical Abstracts Service (CAS) number 1126425-84-0, emerges as a compound of significant interest. Its unique trifunctionalized scaffold, featuring a nitro group flanked by two different halogen atoms, presents a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of **1-Bromo-3-iodo-2-nitrobenzene**, delving into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and industrial chemists.

It is crucial to distinguish this specific isomer from its close relatives, such as 1-Bromo-2-iodo-3-nitrobenzene (CAS 32337-96-5) and 1-Bromo-3-iodo-5-nitrobenzene (CAS 861601-15-2), as the precise arrangement of substituents profoundly influences the molecule's reactivity and synthetic utility. The strategic placement of the bulky iodine atom and the moderately sized bromine atom ortho and meta to the strongly electron-withdrawing nitro group, respectively, creates a unique electronic and steric environment. This arrangement dictates the

regioselectivity of subsequent reactions and allows for orthogonal synthetic strategies, a highly desirable feature in the construction of complex molecular architectures.

## Physicochemical Properties: A Snapshot of Key Molecular Attributes

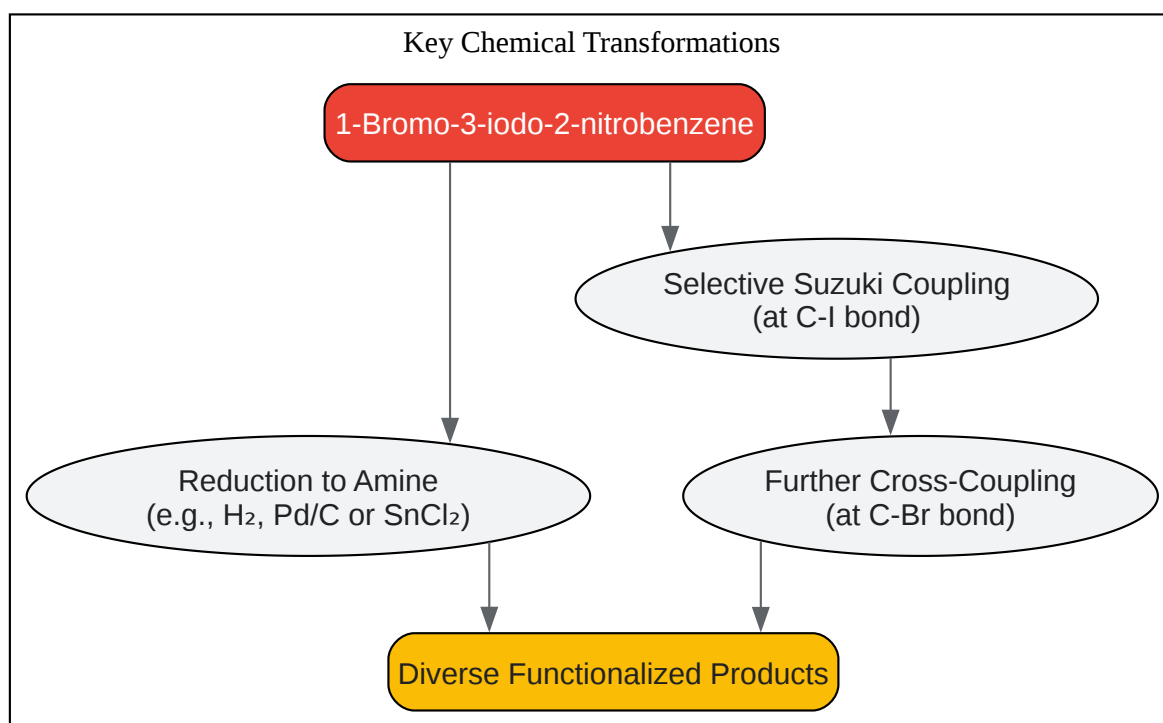
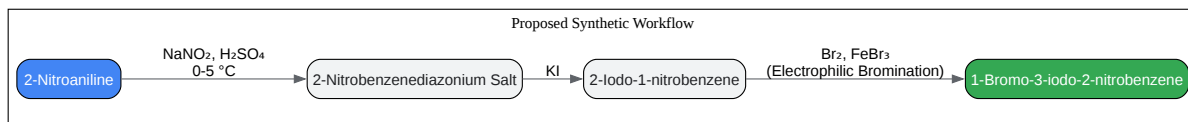
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The following table summarizes the key physicochemical data for **1-Bromo-3-iodo-2-nitrobenzene**.

Property	Value	Source
CAS Number	1126425-84-0	N/A
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrINO <sub>2</sub>	N/A
Molecular Weight	327.90 g/mol	N/A
Appearance	Solid (predicted)	N/A
Purity	Typically >95%	N/A
Storage Conditions	Keep in a dark place, sealed in dry, room temperature.	<a href="#">[1]</a>

## Synthesis of 1-Bromo-3-iodo-2-nitrobenzene: A Proposed Retrosynthetic Approach

While specific, detailed, and publicly available synthetic protocols for **1-Bromo-3-iodo-2-nitrobenzene** are not extensively documented, a logical retrosynthetic analysis suggests a plausible and efficient pathway. The synthesis of polysubstituted benzenes often relies on the careful orchestration of directing group effects in electrophilic aromatic substitution reactions, or through Sandmeyer-type reactions from aniline precursors.

A proposed synthetic route could commence from a readily available starting material such as 2-nitroaniline. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce the iodine atom. Subsequent bromination would then be directed by the existing substituents.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)